molecular formula C6H11N3 B15319674 N-ethyl-1-methyl-1H-pyrazol-3-amine

N-ethyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15319674
M. Wt: 125.17 g/mol
InChI Key: LHQUBLDNLWZSHV-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, one ethyl group, and one methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclocondensation reaction of hydrazines with 1,3-dielectrophilic agents . For instance, the reaction of ethyl hydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-ethyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N-ethyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3/c1-3-7-6-4-5-9(2)8-6/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

LHQUBLDNLWZSHV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN(C=C1)C

Origin of Product

United States

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